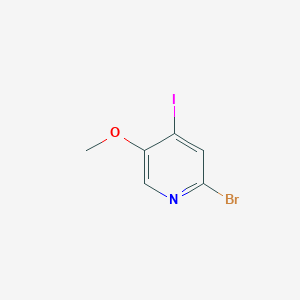

2-Bromo-4-iodo-5-methoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in a vast array of natural products, pharmaceuticals, and functional materials. globalresearchonline.netjchemrev.comnih.gov The pyridine nucleus is a key structural motif in numerous bioactive molecules, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.gov In advanced chemical research, pyridine derivatives are prized for their ability to act as ligands for metal catalysts, their role in the formation of functional nanomaterials, and their application in asymmetric catalysis. nih.gov The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also directs the regioselectivity of substitution reactions, making these compounds highly versatile building blocks in organic synthesis. globalresearchonline.net The development of novel pyridine-containing compounds is a continuous focus for chemists aiming to discover new therapeutic agents and materials with enhanced properties. globalresearchonline.netjchemrev.com

Strategic Importance of Polyhalogenated Pyridines as Synthetic Intermediates

Polyhalogenated pyridines are of significant strategic importance as they serve as versatile platforms for the construction of more complex, highly substituted pyridine derivatives. The differential reactivity of various halogen substituents (e.g., iodine, bromine, chlorine, fluorine) allows for selective and sequential cross-coupling reactions, enabling the introduction of a wide range of functional groups with high precision. This controlled functionalization is crucial in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). The presence of multiple halogen atoms provides chemists with a powerful tool to fine-tune the steric and electronic properties of the target molecules.

Structural and Positional Context of 2-Bromo-4-iodo-5-methoxypyridine within Pyridine Chemistry

This compound, with the CAS number 2415085-27-5, is a prime example of a polyhalogenated pyridine designed for synthetic utility. bldpharm.comsigmaaldrich.comabcr.com The specific arrangement of its substituents—a bromine atom at the 2-position, an iodine atom at the 4-position, and a methoxy (B1213986) group at the 5-position—creates a unique electronic and steric environment. The iodine atom is generally the most reactive site for palladium-catalyzed cross-coupling reactions, followed by the bromine atom. This hierarchy in reactivity allows for a stepwise and controlled elaboration of the pyridine core. The methoxy group, an electron-donating substituent, further modulates the reactivity of the ring and can influence the orientation of subsequent reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2415085-27-5 |

| Molecular Formula | C₆H₅BrINO |

| Molecular Weight | 313.92 g/mol |

| Boiling Point | 328.8±42.0 °C |

| Density | 2.166±0.06 g/cm³ |

| Appearance | Not specified |

This data is based on information from chemical suppliers and may not have been independently verified by peer-reviewed research. amadischem.com

The strategic placement of these functional groups makes this compound a highly valuable intermediate for the synthesis of complex, multi-substituted pyridines, which are key components in various areas of chemical research and development. While specific, detailed research on this exact compound is limited in publicly available literature, its structural features suggest significant potential in synthetic applications, analogous to other well-studied polyhalogenated pyridines.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5BrINO |

|---|---|

Molecular Weight |

313.92 g/mol |

IUPAC Name |

2-bromo-4-iodo-5-methoxypyridine |

InChI |

InChI=1S/C6H5BrINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 |

InChI Key |

JXFICKUYMHIALU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C(C=C1I)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 4 Iodo 5 Methoxypyridine and Analogues

Regioselective Halogenation Strategies

Regioselective halogenation is a fundamental transformation for the functionalization of pyridine (B92270) rings, enabling the introduction of halogens at specific positions which can then serve as handles for further chemical modifications. nih.govdigitellinc.com

Directed Ortho-Metalation (DoM) and Subsequent Halogenation Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.comclockss.orgbaranlab.org This method relies on the use of a directing metalating group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho-position. clockss.orgbaranlab.org

The methoxy (B1213986) group in methoxypyridines can act as a directing group for ortho-lithiation. acs.org For instance, the lithiation of 4-methoxypyridine (B45360) can be directed to the C-3 position using reagents like mesityllithium (B1247292) or phenyllithium. arkat-usa.org Similarly, 2-methoxypyridine (B126380) can be regioselectively lithiated at the 3-position. acs.org The resulting lithiated intermediate can then be trapped with an electrophilic halogen source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane for bromination or iodine for iodination, to introduce a halogen atom at the desired position. arkat-usa.orgcommonorganicchemistry.com

A common procedure involves treating the substituted pyridine with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). clockss.orgyoutube.com Following the deprotonation step, the electrophilic halogenating agent is added to the reaction mixture to yield the halogenated pyridine derivative.

For example, the synthesis of 2-bromo-4-methoxypyridine (B110594) has been achieved by first lithiating 4-methoxypyridine at the 2-position using a combination of n-BuLi and N,N-dimethylethanolamine, followed by quenching with 1,2-dibromo-1,1,2,2-tetrachloroethane. arkat-usa.orgchemicalbook.com Subsequent functionalization at other positions can then be carried out. For instance, treatment of 2-bromo-4-methoxypyridine with lithium tetramethylpiperidide (LTMP) can direct lithiation to the C-3 position, which can then be functionalized. arkat-usa.org

| Starting Material | Reagents | Product | Yield (%) |

| 4-Methoxypyridine | 1. n-BuLi, N,N-dimethylethanolamine 2. 1,2-dibromo-1,1,2,2-tetrachloroethane | 2-Bromo-4-methoxypyridine | 62 |

Table 1: Example of Lithiation-Mediated Bromination. chemicalbook.com

The regioselectivity of DoM can be significantly influenced by the presence of protecting groups and chelating agents. researchgate.net Protecting groups can alter the electronic properties of the pyridine ring or introduce steric hindrance, thereby directing the metalation to a different position. For instance, pivaloyl-protected aminopyridines undergo metalation exclusively at the C-3 position. researchgate.net

Chelating agents, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are often used in conjunction with organolithium reagents to enhance their reactivity and control regioselectivity. harvard.edu TMEDA can coordinate to the lithium cation, breaking down larger aggregates of the organolithium reagent and increasing its basicity. The use of α-amino alkoxides as directing groups for the lithiation of methoxypyridines has also been reported. acs.org Furthermore, the use of hindered lithium amide bases like LDA or LTMP can prevent the addition of the organolithium reagent to the C=N bond of the pyridine ring, which can be a competing side reaction. clockss.org

Electrophilic Aromatic Substitution (EAS) with Controlled Halogen Sources

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. nih.govnih.gov Such reactions often require harsh conditions, including strong acids and high temperatures, and may lead to mixtures of regioisomers. nih.govchemrxiv.org

However, the presence of an electron-donating group, such as a methoxy group, can activate the pyridine ring towards EAS, making halogenation more feasible. The regioselectivity of the reaction is directed by the activating group. For 5-methoxypyridine, electrophilic attack would be predicted to occur at the positions ortho and para to the methoxy group.

The choice of the halogenating agent is crucial for controlling the reaction. Milder halogen sources, such as N-halosuccinimides (NBS for bromination, NCS for chlorination, and NIS for iodination), are often preferred over elemental halogens to avoid side reactions and improve selectivity. organic-chemistry.org The use of hexafluoroisopropanol (HFIP) as a solvent has been shown to enhance the reactivity of N-halosuccinimides, allowing for efficient halogenation under mild conditions without the need for a catalyst. organic-chemistry.orgresearchgate.net

Multistep Synthesis from Precursor Pyridines

An alternative to direct halogenation is the construction of the desired polysubstituted pyridine through a series of reactions starting from a simpler, readily available pyridine derivative.

Derivatization of Substituted Pyridines to Incorporate Halogen and Methoxy Moieties

This approach involves the sequential introduction of the bromo, iodo, and methoxy groups onto a pyridine core. The order of introduction is critical and is dictated by the directing effects of the substituents and the compatibility of the functional groups with the reaction conditions.

A plausible synthetic route could start with a commercially available substituted pyridine, for example, a hydroxypyridine. The hydroxyl group can be converted to a methoxy group via Williamson ether synthesis. Subsequently, halogenation reactions can be performed. The directing effects of the existing substituents will guide the position of the incoming halogen atoms. For instance, a methoxy group will direct electrophilic halogenation to the ortho and para positions.

Alternatively, a halopyridine can be used as the starting material. The halogen atom can then direct further functionalization. For example, a bromopyridine can undergo lithiation via halogen-metal exchange, and the resulting lithiated species can be reacted with an electrophile. znaturforsch.com The methoxy group can be introduced via nucleophilic aromatic substitution of a suitable halopyridine with sodium methoxide. arkat-usa.orgresearchgate.net

The synthesis of 2,5-dibromo-4-methoxypyridine (B2608117) has been reported starting from 2,5-dibromopyridine. arkat-usa.orgresearchgate.net This was achieved through C-4 lithiation followed by reaction with an appropriate electrophile to introduce a precursor to the methoxy group, or by direct methoxylation. researchgate.net

| Starting Material | Reagents | Product |

| 2,5-Dibromopyridine | 1. LDA, -75 °C, THF 2. B(OMe)₃ 3. H₂O₂ | 2,5-Dibromo-4-hydroxypyridine |

| 2,5-Dibromo-4-hydroxypyridine | 1. NaH, THF 2. MeI | 2,5-Dibromo-4-methoxypyridine |

Table 2: Example of Multistep Synthesis. researchgate.net

Sequential Functionalization Approaches for Precise Substitution Patterns

Sequential functionalization is a cornerstone strategy for the synthesis of complex substituted pyridines. This approach involves the stepwise introduction of functional groups onto the pyridine core, allowing for meticulous control over their final positions. The synthesis of 2-bromo-4-iodo-5-methoxypyridine can be envisioned through a multi-step sequence, likely starting from a simpler methoxypyridine derivative.

For instance, a plausible route could commence with 3-methoxypyridine. A directed ortho-metalation (DoM) reaction can be employed to introduce a bromine atom at the C2 position. Subsequently, a second halogenation step, iodination, would be directed to the C4 position. The methoxy group at C5 (or C3, depending on the starting material) plays a crucial role in directing these substitutions.

The synthesis of related structures provides insight into this approach. For example, 2-bromo-4-methoxypyridine has been synthesized from 4-methoxypyridine by treatment with n-butyllithium and a brominating agent like 1,2-dibromo-1,1,2,2-tetrachloroethane. chemicalbook.com This intermediate could then potentially undergo iodination at a different position. Similarly, the bromination of 2-chloro-4-methoxypyridine (B97518) to yield 5-bromo-2-chloro-4-methoxypyridine (B1522679) demonstrates the feasibility of sequential halogenation on an already functionalized pyridine ring. chemicalbook.com

The order of halogen introduction is critical and often determined by the directing effects of the substituents already present on the ring and the reaction conditions employed.

Table 1: Illustrative Sequential Functionalization Steps for Halogenated Methoxypyridines

| Starting Material | Reagents | Product | Yield |

| 4-Methoxypyridine | 1. n-BuLi, N,N-dimethylethanolamine2. C₂Br₂Cl₄ | 2-Bromo-4-methoxypyridine | 62% chemicalbook.com |

| 2-Chloro-4-methoxypyridine | N-Bromosuccinimide, H₂SO₄ | 5-Bromo-2-chloro-4-methoxypyridine | 45% chemicalbook.com |

Novel Synthetic Routes and Mechanistic Investigations

Beyond classical sequential approaches, novel synthetic strategies offer more elegant and efficient pathways to polysubstituted pyridines. These methods often involve fascinating mechanistic intricacies, such as rearrangements and one-pot tandem reactions.

Halogen Dance Reactions and Their Application in Isomerization and Functionalization

The "halogen dance" (HD) reaction is a powerful transformation involving the base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. ingentaconnect.comeurekaselect.com This reaction proceeds via a series of deprotonation and reprotonation steps, driven by the formation of the most stable metallated intermediate. researchgate.net For pyridine systems, this allows for the synthesis of isomers that are not directly accessible through conventional substitution methods. researchgate.netclockss.org

In the context of this compound, a halogen dance reaction could be employed to isomerize a different, more easily synthesized bromo-iodo-methoxypyridine isomer into the desired product. The reaction is typically mediated by strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net The methoxy group can act as a directed metalation group (DMG), influencing the position of deprotonation and thus the pathway of the halogen migration. researchgate.netclockss.org

The combination of directed ortho-metalation with a subsequent halogen dance is a particularly effective strategy. acs.org A general sequence involves the initial metalation of a substituted pyridine, followed by quenching with an electrophile after the halogen has "danced" to its thermodynamically favored position. acs.org This allows for the precise installation of multiple substituents in a single operation.

Table 2: Examples of Halogen Dance Reactions in Pyridine Systems

| Starting Material | Base/Conditions | Electrophile | Key Transformation | Reference |

| Substituted Pyridyl O-carbamates | LDA | Various electrophiles | DoM followed by Halogen Dance to furnish trisubstituted pyridines | acs.org |

| 3-Bromo-4-ethoxypyridine | KNH₂/NH₃ | - | Proposed 1,2-halogen migration during amination | researchgate.net |

| 2-Bromo-4-iodopyridine | LDA | Various electrophiles | Bromine atom acts as a DMG to facilitate iodination via a halogen dance | clockss.org |

One-Pot Synthetic Procedures and Their Optimization

For this compound, a hypothetical one-pot procedure could involve a tandem sequence of reactions. For example, a directed metalation could be followed by a halogen dance and subsequent trapping with a second halogen source, all within the same pot. acs.org The optimization of such a process would involve careful control of reaction parameters like temperature, the stoichiometry of reagents, and the timing of additions to ensure each step proceeds cleanly before the next is initiated.

An unexpected one-pot tandem procedure leading to 2-bromo-4,5-diazafluoren-9-one (B3217633) from phenanthroline has been reported, which involved a sequence of oxidation, bromination, and rearrangement. lookchem.com This highlights the potential for complex, multi-step transformations to occur in a single pot, sometimes leading to unexpected but valuable products. The principles from such discoveries can be applied to design efficient one-pot syntheses for other targets like the title compound.

Catalytic Methods in Pyridine Halogenation (e.g., transition metal catalysis)

The use of transition metal catalysts has revolutionized the functionalization of heteroaromatic compounds, including pyridines. Catalytic methods often offer milder reaction conditions, higher selectivity, and broader functional group tolerance compared to traditional approaches.

Palladium-mediated C-H functionalization is a powerful tool for the direct introduction of substituents onto a pyridine ring without the need for pre-functionalization (e.g., metalation). nih.gov While direct catalytic halogenation of pyridines is an active area of research, related cross-coupling reactions are well-established. For instance, a pre-existing group on the pyridine ring can be catalytically coupled with a halogen source.

More relevant to the synthesis of this compound would be the catalytic C-H halogenation. This would involve a transition metal catalyst activating a specific C-H bond on the methoxypyridine precursor, allowing for its reaction with a halogenating agent. This approach could provide a more direct and atom-economical route to the desired product, avoiding the use of strong bases and cryogenic temperatures often required for DoM strategies. The development of catalysts that can selectively functionalize the C4 position in the presence of existing bromo and methoxy substituents at C2 and C5, respectively, remains a significant synthetic challenge.

Reactivity and Reaction Mechanisms of 2 Bromo 4 Iodo 5 Methoxypyridine

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and selectivity. For 2-Bromo-4-iodo-5-methoxypyridine, these reactions provide a powerful platform for molecular elaboration.

Palladium-Catalyzed Coupling Reactions

The differential reactivity of the iodo and bromo substituents is the key to the synthetic utility of this compound. The initial cross-coupling reaction selectively targets the C4-I bond, yielding a 4-substituted-2-bromo-5-methoxypyridine intermediate. This product can then be subjected to a second, distinct cross-coupling reaction at the C2-Br position, enabling the controlled, stepwise introduction of two different carbon-based fragments. nih.gov

The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, valued for the stability and low toxicity of its organoboron reagents. researchgate.net In the case of this compound, the reaction with an aryl or vinyl boronic acid or ester is expected to proceed selectively at the C-4 position. This chemoselectivity has been observed in related di- and tri-halogenated pyridine (B92270) systems. beilstein-journals.orgnih.gov The reaction is typically catalyzed by a Pd(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step. arkat-usa.orgmdpi.com The resulting product is a 4-aryl- or 4-vinyl-2-bromo-5-methoxypyridine, which serves as a valuable intermediate for further diversification.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 100 |

| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 90 |

| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF | 110 |

This table presents illustrative conditions based on typical Suzuki-Miyaura reactions of halopyridines.

The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides. While organotin compounds are noted for their toxicity, the Stille reaction is tolerant of a wide array of functional groups and does not typically require a base. wikipedia.org For this compound, a Stille coupling with a reagent like tributyl(vinyl)stannane or tributyl(phenyl)stannane would selectively form a C-C bond at the C-4 position. The reaction proceeds via a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The greater reactivity of the C-I bond ensures that the C-Br bond remains for subsequent functionalization, a strategy used in sequential Stille-Suzuki reactions. nih.gov

Table 2: Representative Conditions for Stille Coupling

| Entry | Organotin Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (4) | - | Toluene | 110 |

| 2 | Trimethyl(phenylethynyl)stannane | PdCl₂(PPh₃)₂ (5) | P(2-furyl)₃ (10) | Dioxane | 100 |

| 3 | Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2.5) | XPhos (5) | THF | 80 |

This table presents illustrative conditions based on typical Stille reactions of aryl halides.

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org Studies on di-halogenated substrates, such as 2-bromo-4-iodo-quinoline, have demonstrated that the coupling occurs selectively at the more reactive iodide-bearing position. libretexts.org Therefore, reacting this compound with a terminal alkyne like phenylacetylene (B144264) would yield 2-bromo-5-methoxy-4-(phenylethynyl)pyridine. This selective alkynylation is a common strategy in the synthesis of complex heterocyclic molecules and natural products. researchgate.netresearchgate.net

Table 3: Representative Conditions for Sonogashira Coupling

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine | THF | 65 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Diisopropylamine | DMF | 80 |

| 3 | 1-Heptyne | PdCl₂(CH₃CN)₂ (3) | CuI (6) | Piperidine | Dioxane | 90 |

This table presents illustrative conditions based on typical Sonogashira reactions of halo-heteroarenes.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org It is known for its high reactivity and functional group tolerance, though organozinc reagents are sensitive to air and moisture. wikipedia.org For this compound, a Negishi coupling with an organozinc halide (R-Zn-X) would selectively occur at the C-4 position. This reaction provides a route to alkylated, arylated, or vinylated pyridines. nih.gov Comparative studies on similar substrates have sometimes shown Suzuki reactions to be higher yielding, but the Negishi coupling remains a crucial tool, particularly for complex fragment couplings in total synthesis. researchgate.net

Table 4: Representative Conditions for Negishi Coupling

| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 |

| 2 | Isopropylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF/Toluene | 25 |

| 3 | Benzylzinc bromide | PdCl₂(dppf) (3) | - | Dioxane | 80 |

This table presents illustrative conditions based on typical Negishi reactions of aryl halides.

The Heck reaction couples aryl or vinyl halides with alkenes, typically in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction proceeds via migratory insertion of the alkene into a palladium-carbon bond, followed by β-hydride elimination to form a substituted alkene. For this compound, the initial oxidative addition of the palladium catalyst would occur at the C-I bond. Subsequent reaction with an activated alkene, such as n-butyl acrylate, would lead to the formation of a 4-vinylated pyridine derivative, with the product predominantly being the trans-isomer. organic-chemistry.org

Table 5: Representative Conditions for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Triethylamine | DMF | 100 |

| 2 | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | Dioxane | 120 |

| 3 | 2,3-Dihydrofuran | PdCl₂(PPh₃)₂ (5) | - | NaOAc | Acetonitrile | 80 |

This table presents illustrative conditions based on typical Heck reactions of aryl halides.

Chemoselective Reactivity of Bromine versus Iodine Substituents in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond's strength and polarity are critical determinants of reactivity. The generally accepted order of reactivity for halogens is I > Br > Cl, which is directly attributed to the decreasing bond dissociation energy of the carbon-halogen bond. This principle is the foundation of chemoselectivity in molecules containing multiple, different halogen atoms.

For this compound, the carbon-iodine (C-I) bond at the C4 position is significantly weaker and more readily undergoes oxidative addition to a Pd(0) catalyst compared to the more robust carbon-bromine (C-Br) bond at the C2 position. This differential reactivity allows for the selective functionalization of the C4 position while leaving the C2-bromo substituent intact for subsequent transformations. This stepwise functionalization is a powerful strategy in the synthesis of complex, polysubstituted pyridines.

For instance, a Suzuki-Miyaura coupling using a suitable boronic acid would be expected to react preferentially at the C4-iodo position under carefully controlled conditions. This allows for the introduction of an aryl, heteroaryl, or alkyl group at this site. The remaining bromide at C2 can then be targeted in a second, typically more forcing, cross-coupling reaction.

| Position & Bond | Bond Dissociation Energy (Approx. kcal/mol) | Relative Reactivity in Pd-Catalyzed Cross-Coupling | Potential Selective Reaction |

|---|---|---|---|

| C4-I | ~65 | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination under mild conditions |

| C2-Br | ~81 | Moderate | Suzuki, Sonogashira, etc., under more forcing conditions after C4 functionalization |

Ligand Design and Catalyst Optimization for Enhanced Reactivity

The success of chemoselective cross-coupling reactions involving substrates like this compound is highly dependent on the catalyst system, particularly the choice of ligand. Modern ligand design has moved beyond simple phosphines to highly specialized structures that enhance catalyst activity, stability, and selectivity. nih.gov

Buchwald-Type Biarylphosphine Ligands: Sterically bulky and electron-rich dialkylbiarylphosphine ligands, such as SPhos, XPhos, and BrettPhos, are exceptionally effective. nih.gov Their bulkiness promotes the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step. The electron-donating nature of these ligands also facilitates the final reductive elimination step, regenerating the active catalyst. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs, such as IPr and IMes, are strong σ-donating ligands that form very stable bonds with palladium. This stability can be advantageous, leading to longer catalyst lifetimes, which is particularly useful when harsher conditions are required to cleave the stronger C-Br bond in a sequential coupling strategy.

Catalyst Optimization: Optimization often involves screening a panel of ligands and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) to identify the ideal combination for a specific transformation. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) is also critical in tuning the reactivity and preventing side reactions. For challenging couplings, pre-catalyst systems, which generate the active Pd(0) species in a more controlled and reliable manner, are often employed. sigmaaldrich.com

| Ligand Class | Examples | Key Features | Typical Application |

|---|---|---|---|

| Buchwald-Type Phosphines | SPhos, XPhos, BrettPhos | Sterically bulky, electron-rich | Suzuki, Buchwald-Hartwig, Sonogashira couplings; enhances reactivity for C-Br bonds |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable complexes | Robust catalyst systems, useful for challenging substrates |

| Josiphos-Type Ligands | SL-J009-1 | Ferrocene-based, chiral | Can prevent over-arylation in amination reactions |

Nucleophilic Substitution Reactions

Replacement of Halogen Atoms by Diverse Nucleophiles

The electron-deficient nature of the pyridine ring, which is enhanced by the electron-withdrawing inductive effect of the halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the ring at a carbon bearing a leaving group (in this case, a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide ion restores the aromaticity of the ring.

A wide range of nucleophiles can be employed to displace the bromo or iodo substituents, leading to a variety of functionalized pyridines. These nucleophiles include:

Alkoxides (e.g., NaOMe, NaOEt): To introduce new alkoxy or aryloxy groups.

Amines (e.g., RNH₂, R₂NH): To form aminopyridines, a common scaffold in medicinal chemistry.

Thiols (e.g., NaSPh, NaSR): To synthesize pyridyl sulfides.

The reaction conditions, such as temperature and the use of a strong base, can be modulated to facilitate the substitution.

Regioselectivity and Stereoselectivity in Nucleophilic Attack

Regioselectivity in SNAr reactions on the pyridine ring is dictated by electronics. The ring nitrogen powerfully activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance.

In this compound:

The C4-iodo group is at a para position relative to the ring nitrogen, making it a highly activated site for nucleophilic attack.

The C2-bromo group is at an ortho position, which is also activated.

Competition between these two sites is expected. Generally, the C4 position is more electronically favored for attack. Furthermore, iodide is a better leaving group than bromide in SNAr reactions, which further biases the reaction towards substitution at C4. The methoxy (B1213986) group at C5, being an ortho/para director for electrophilic substitution, has a deactivating effect on the adjacent C4 position for nucleophilic attack through its mesomeric electron-donating effect, but its inductive electron-withdrawing effect is also at play. However, the powerful activation by the ring nitrogen at the C4 position typically overcomes this. Therefore, nucleophilic substitution is highly likely to occur selectively at the C4 position. Stereoselectivity is not a factor in these reactions as the reacting carbon centers are sp² hybridized and planar.

Metalation and Lithiation Reactions for Further Functionalization

Beyond cross-coupling and SNAr, metalation reactions provide an alternative route for functionalization.

Halogen-Metal Exchange: This reaction typically involves treating the dihalopyridine with a strong organolithium base (e.g., n-BuLi, sec-BuLi) at low temperatures. The exchange is much faster for iodine than for bromine. Therefore, treating this compound with one equivalent of n-BuLi would selectively generate the 4-lithio-2-bromo-5-methoxypyridine intermediate. This lithiated species is a potent nucleophile and can be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups at the C4 position.

Directed ortho-Metalation (DoM): In some cases, a substituent can direct a strong base to deprotonate an adjacent position. The methoxy group at C5 is a known directing group for lithiation. znaturforsch.com However, in this substrate, the positions ortho to the methoxy group are C4 (occupied by iodine) and C6 (occupied by hydrogen). The acidity of the C-H protons on the pyridine ring is also a factor. The C6 proton is ortho to the ring nitrogen, increasing its acidity. It is plausible that under specific conditions with a sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), direct deprotonation at C6 could occur, generating a different organometallic intermediate for subsequent functionalization. researchgate.net This provides a complementary strategy to functionalize a position not bearing a halogen.

Functional Group Interconversions Beyond Halogen Exchange

The methoxy group itself can be a handle for further derivatization. A common transformation is the cleavage of the methyl ether to reveal a hydroxyl group. This demethylation is typically achieved under harsh conditions using strong protic acids like HBr or, more commonly, with potent Lewis acids such as boron tribromide (BBr₃). This reaction would convert this compound into 2-Bromo-4-iodo-pyridin-5-ol. The resulting hydroxypyridine exists in equilibrium with its pyridone tautomer and opens up new avenues for derivatization, such as O-alkylation or conversion of the hydroxyl to a triflate for further cross-coupling reactions.

Influence of Pyridine Nitrogen and Methoxy Group on Reactivity

Electronic Influence of the Pyridine Nitrogen:

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a significant inductive withdrawal of electron density (-I effect) from the ring. imperial.ac.uk This effect is complemented by a resonance effect (-M effect), where the nitrogen can delocalize the ring's π-electrons, further reducing electron density, particularly at the ortho (C2, C6) and para (C4) positions. imperial.ac.uk

This electron deficiency results in several key reactivity traits:

Deactivation towards Electrophilic Aromatic Substitution (SEAr): Compared to benzene, the pyridine ring is significantly less reactive towards electrophiles. The reduced electron density makes the ring a poorer nucleophile. imperial.ac.uk

Meta-Directing Influence: In the rare event of an electrophilic attack, the deactivation is most pronounced at the ortho and para positions. Consequently, electrophiles are directed to the meta positions (C3, C5), which are comparatively less electron-deficient. acs.org

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ortho and para positions makes them susceptible to attack by nucleophiles. The pyridine nitrogen activates these positions for SNAr, especially if a good leaving group is present. imperial.ac.uk

Electronic Influence of the Methoxy Group:

The methoxy group (-OCH₃) at the C5 position exerts a dual electronic influence. While the oxygen atom is electronegative and withdraws electron density inductively (-I effect), its lone pairs of electrons are donated into the aromatic system via a powerful resonance effect (+M effect). libretexts.org The resonance effect is dominant, making the methoxy group a net electron-donating and activating group. youtube.comorganicchemistrytutor.com

The key consequences of the methoxy group's presence are:

Activation towards Electrophilic Aromatic Substitution: By increasing the electron density of the pyridine ring, the methoxy group counteracts the deactivating effect of the pyridine nitrogen, making the ring more amenable to electrophilic attack than an unsubstituted pyridine. organicchemistrytutor.com

Ortho-Para Directing Influence: The methoxy group directs incoming electrophiles to the positions ortho (C4, C6) and para (C2) relative to itself. This is due to the stabilization of the cationic intermediate (sigma complex) through resonance involving the oxygen's lone pairs. libretexts.orgyoutube.com

Combined Directing Effects and Reactivity Predictions:

In this compound, these effects are combined with those of the bromo and iodo substituents, which are deactivating via induction but are also ortho-para directors due to resonance. libretexts.org

The following table summarizes the electronic influence of each key functional group:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for SEAr) |

| Pyridine Nitrogen | 1 | -I (Strong) | -M (Strong) | Strongly Deactivating | Meta (C3, C5) |

| Methoxy Group | 5 | -I (Weak) | +M (Strong) | Strongly Activating | Ortho, Para (C2, C4, C6) |

| Bromo Group | 2 | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para (C4, C6) |

| Iodo Group | 4 | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para (C3, C5) |

Predicted Reactivity:

For Electrophilic Aromatic Substitution (SEAr): The reaction outcome is determined by a complex balance of these competing influences. The strongly activating, ortho-para directing methoxy group at C5 will have a dominant say. It strongly activates positions C4 and C6 (ortho) and C2 (para). However, C2 and C4 are already substituted. Therefore, the most probable site for electrophilic attack is the C6 position . This position is activated by the methoxy group and is not sterically hindered.

For Nucleophilic Aromatic Substitution (SNAr): The pyridine nitrogen strongly activates the C2 and C4 positions for nucleophilic attack. Both positions bear excellent leaving groups (Iodine > Bromine). Given that iodide is a better leaving group than bromide, nucleophilic substitution is most likely to occur at the C4 position , leading to the displacement of the iodo substituent. Reaction at the C2 position is a secondary possibility.

Applications of 2 Bromo 4 Iodo 5 Methoxypyridine As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The inherent reactivity of 2-Bromo-4-iodo-5-methoxypyridine makes it an ideal starting material for the synthesis of highly substituted and complex heterocyclic compounds. The presence of two distinct halogen atoms at positions 2 and 4 allows for sequential and site-selective functionalization, providing access to a wide array of pyridine (B92270) derivatives.

Synthesis of Polysubstituted Pyridines

The differential reactivity of the C-I and C-Br bonds in this compound is a key feature that allows for the stepwise and selective introduction of various substituents onto the pyridine ring. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This reactivity difference enables the selective substitution at the 4-position while leaving the 2-bromo group intact for subsequent transformations.

This selective reactivity allows for a variety of cross-coupling reactions to be performed in a sequential manner, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

By carefully choosing the reaction conditions and coupling partners, a diverse library of polysubstituted pyridines can be synthesized from this single precursor.

Formation of Fused Ring Systems and Polycyclic Architectures

This compound has been successfully employed as a key intermediate in the synthesis of complex, fused heterocyclic systems, particularly tricyclic compounds with potential therapeutic applications. google.comgoogleapis.com The sequential functionalization of the bromo and iodo substituents allows for the construction of additional rings onto the pyridine core.

For instance, in the synthesis of certain tricyclic compounds, the iodo group can be displaced first in a coupling reaction, followed by a second cyclization step involving the bromo group to complete the fused ring system. This stepwise approach provides a controlled and efficient route to these complex architectures.

| Precursor | Reaction Type | Resulting Architecture | Patent Reference |

| This compound | Sequential Coupling and Cyclization | Tricyclic Compounds | CA3140475A1 |

Stereocontrolled Synthesis of Chiral Pyridine Derivatives

The synthesis of enantiomerically pure chiral pyridine derivatives is of significant interest in medicinal chemistry. While specific examples detailing the use of this compound in stereocontrolled synthesis are not extensively documented, the general principles of asymmetric synthesis can be applied.

One potential approach involves the use of chiral precursors in the synthesis of the initial pyridine ring. Alternatively, individual isomers of a racemic mixture of a derivative of this compound could be separated. googleapis.comgoogle.com This can be achieved by forming diastereomeric salts with a chiral acid, followed by fractional crystallization and liberation of the resolved base. googleapis.comgoogle.com Further research in this area could lead to the development of specific stereocontrolled methodologies utilizing this versatile building block.

Precursor in the Development of Advanced Molecular Scaffolds

The ability to generate diverse and complex pyridine-based structures makes this compound a valuable precursor for the development of advanced molecular scaffolds. These scaffolds can be further elaborated to create libraries of compounds for various applications, including drug discovery and catalysis.

Incorporation into Biologically Active Compound Libraries

This compound has been identified as a key intermediate in the synthesis of several classes of biologically active compounds, as documented in various patents. Its utility lies in its role as a scaffold that can be systematically modified to explore structure-activity relationships.

Notable examples include its use in the preparation of:

Boron-containing Phosphodiesterase 4 (PDE4) Inhibitors: These compounds have potential applications in the treatment of inflammatory diseases. google.com

Imidazole 3-oxide based ACSS2 Inhibitors: These inhibitors are being investigated for their potential in cancer therapy. google.com

Tricyclic Compounds: These have been synthesized for various therapeutic uses. google.comgoogleapis.com

| Target Compound Class | Therapeutic Area | Role of this compound | Patent Reference |

| Boron Containing PDE4 Inhibitors | Inflammatory Diseases | Intermediate in the synthesis of the core scaffold | WO2020070651A1 |

| Imidazole 3-oxide based ACSS2 Inhibitors | Oncology | Starting material for the synthesis of a key fragment | CA3176666A1 |

| Tricyclic Compounds | Various | Building block for the construction of the fused ring system | CA3140475A1 |

Design and Synthesis of Ligands for Catalytic Systems

The development of novel ligands is crucial for advancing transition-metal catalysis. Dihalogenated pyridines, in general, serve as excellent precursors for the synthesis of pyridine-based ligands due to the ease with which the halogen atoms can be substituted with coordinating moieties such as phosphines, amines, or other heteroatoms.

While the specific application of this compound in the synthesis of ligands for catalytic systems is not yet widely reported in the scientific literature, its structural features make it a promising candidate for such endeavors. The two distinct halogen sites offer the potential for creating bidentate or pincer-type ligands with well-defined geometries. The methoxy (B1213986) group can also influence the electronic properties of the resulting ligand and, consequently, the reactivity and selectivity of the metal complex. Further exploration in this area could unlock new catalytic applications for derivatives of this versatile building block.

Utility in Materials Science Research for Novel Molecular Structures

The strategic placement of bromo, iodo, and methoxy functional groups on the pyridine ring suggests that this compound could, in principle, serve as a versatile building block in the field of materials science. The differential reactivity of the bromine and iodine substituents offers the potential for selective, stepwise cross-coupling reactions, a cornerstone of modern materials synthesis. This would allow for the controlled construction of complex, multi-component molecular architectures.

However, a comprehensive review of publicly available scientific literature and patent databases reveals that the application of this compound in materials science research for creating novel molecular structures is not yet an area of active investigation. Current research and patents predominantly focus on the utility of this compound as an intermediate in the synthesis of small molecules for pharmaceutical and medicinal chemistry applications.

Patents have described the use of this compound in the synthesis of tricyclic compounds and other heterocyclic structures with potential therapeutic uses. google.comgoogle.comgoogleapis.comgoogle.comgoogle.com These synthetic routes take advantage of the halogenated sites for forming new carbon-carbon or carbon-heteroatom bonds, but the final products are not designed for materials science applications such as organic electronics, polymers, or crystal engineering.

While the structural motifs present in this compound are of interest for the design of functional materials—for instance, nitrogen-containing heterocycles are common in organic light-emitting diode (OLED) materials and organic photovoltaics—there are no specific examples in the literature of this particular compound being employed for such purposes. Chemical suppliers list this compound, sometimes categorized under "Material Science" building blocks, but without specific application notes or research citations in that field. bldpharm.com

Advanced Spectroscopic and Computational Studies on 2 Bromo 4 Iodo 5 Methoxypyridine and Its Derivatives

Comprehensive Spectroscopic Elucidation of Reaction Products

Spectroscopic techniques are the cornerstone for the unambiguous identification and structural confirmation of newly synthesized chemical entities. A multi-technique approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray Crystallography, provides a complete picture of the molecular structure, from connectivity to three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C, ¹⁹F)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2-Bromo-4-iodo-5-methoxypyridine, ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and a singlet for the methoxy (B1213986) group protons. Based on the analysis of related compounds such as 2-Bromo-5-methoxypyridine chemicalbook.com and 2-Bromo-4-methoxypyridine (B110594) chemicalbook.com, the chemical shifts can be predicted. The proton at the C-3 position would likely appear as a singlet, and the proton at the C-6 position would also be a singlet. The methoxy protons would resonate at a characteristic upfield position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be crucial for confirming the carbon framework. It is expected to display six distinct signals corresponding to the six carbon atoms of the pyridine (B92270) ring and the methoxy group. The chemical shifts would be influenced by the electronegativity of the substituents (Br, I, and OCH₃) and their positions on the pyridine ring. For instance, the carbon atom attached to the bromine (C-2) and the iodine (C-4) would be significantly shifted. Data from analogous compounds like 2-Bromo-4-methoxypyridine reveals typical chemical shifts for substituted pyridines. chemicalbook.com

¹⁹F NMR Spectroscopy: While not directly applicable to this compound, ¹⁹F NMR would be an essential tool for the characterization of its fluorinated derivatives. The chemical shifts and coupling constants in ¹⁹F NMR are highly sensitive to the electronic environment, providing detailed structural information.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 7.3 - 7.5 | - |

| H-6 | 8.0 - 8.2 | - |

| OCH₃ | 3.8 - 4.0 | 55 - 57 |

| C-2 | - | 140 - 145 |

| C-3 | - | 115 - 120 |

| C-4 | - | 90 - 95 |

| C-5 | - | 150 - 155 |

| C-6 | - | 150 - 155 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight and obtaining information about the fragmentation patterns of a molecule, which aids in its structural elucidation. For this compound (C₆H₅BrINO), the molecular weight is 313.92 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the substitution pattern. Typical fragmentations would involve the loss of the bromo, iodo, and methoxy groups, as well as the cleavage of the pyridine ring. Analysis of related bromo-iodo compounds suggests that the initial loss of the halogen atoms is a common fragmentation pathway. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Br and C-I stretching vibrations would appear in the lower frequency region of the spectrum. For comparison, the FTIR spectrum of 2-Bromo-4-methoxypyridine shows prominent peaks for C-H, C=C, and C-O vibrations. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-Br and C-I bonds, which often give strong Raman signals.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on data from analogous compounds.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 2960 | 2850 - 2960 |

| C=C/C=N Ring Stretch | 1400 - 1600 | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 | 1200 - 1300 |

| C-Br Stretch | 500 - 600 | 500 - 600 |

| C-I Stretch | 400 - 500 | 400 - 500 |

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. While a crystal structure for this compound is not publicly available, studies on related substituted pyridines, such as 3-bromo-pyridine N-oxide and substituted pyridinium (B92312) iodo- and bromoplumbates, offer insights into the potential crystal packing. ruben-group.denih.gov These studies reveal that the crystal structures are often stabilized by a network of intermolecular interactions, including halogen bonding and π-π stacking. The presence of both bromine and iodine atoms in this compound makes it a prime candidate for forming interesting halogen-bonded networks in the solid state.

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to predict a wide range of molecular properties for this compound. These calculations can be used to optimize the molecular geometry, predict NMR chemical shifts, and simulate vibrational spectra.

Geometry Optimization: DFT calculations can determine the most stable conformation of the molecule, providing accurate bond lengths and angles that can be compared with experimental data if available.

NMR Chemical Shift Prediction: DFT methods are increasingly used to predict NMR chemical shifts. youtube.comresearchgate.netnih.govresearchgate.net By calculating the magnetic shielding tensors of the nuclei, it is possible to obtain theoretical chemical shifts that can aid in the assignment of experimental spectra, especially for complex molecules.

Vibrational Frequency Calculation: DFT can also be used to calculate the vibrational frequencies and intensities of a molecule. The calculated vibrational spectra can be compared with experimental IR and Raman spectra to confirm the structure and aid in the assignment of the observed vibrational bands.

The application of these computational methods to this compound would provide valuable data that, when combined with experimental results, would lead to a thorough and unambiguous characterization of this compound.

Geometry Optimization and Conformational Analysis

Computational chemistry methods, such as Density Functional Theory (DFT), are typically employed to determine the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a molecule like this compound, conformational analysis would also investigate the orientation of the methoxy group relative to the pyridine ring to identify the global minimum energy conformer.

Table 1: Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | Data not available | ||

| C-I | Data not available | ||

| C-O | Data not available | ||

| O-CH3 | Data not available | ||

| C-N-C | Data not available | ||

| C-C-Br | Data not available | ||

| C-C-I | Data not available | ||

| C-C-O-C | Data not available |

This table is for illustrative purposes only. The values would be derived from computational software packages.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only. The values are calculated using quantum chemical methods.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It helps in predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would highlight the electronegative nitrogen and oxygen atoms as potential sites for electrophilic interaction.

Reactivity Indices and Fukui Functions

Global reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would pinpoint which of the substituted carbon atoms or the nitrogen atom is most susceptible to a particular type of reaction.

Quantum Mechanical Studies of Electronic Properties

Non-Linear Optical (NLO) Properties

Quantum mechanical calculations can predict the non-linear optical (NLO) properties of a molecule, such as its polarizability and hyperpolarizability. Molecules with significant NLO properties have potential applications in optoelectronics and photonics. The presence of donor (methoxy) and acceptor-like (halogen) groups on the pyridine ring of this compound might suggest some NLO activity, but specific calculations are required to quantify this.

Table 3: Hypothetical Non-Linear Optical Properties of this compound

| Property | Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

This table is for illustrative purposes only. The values are obtained from computational studies.

Charge Distribution and Electron Localization Function Analysis

Analysis of the charge distribution, often through methods like Mulliken or Natural Population Analysis (NPA), reveals how the electron density is distributed among the atoms in a molecule. The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of space, which helps in understanding the nature of chemical bonds (covalent, ionic, etc.). For this compound, these analyses would detail the electronic effects of the bromo, iodo, and methoxy substituents on the pyridine ring.

Molecular Modeling and Dynamics Simulations for Mechanistic Insights

The elucidation of reaction mechanisms and the rational design of novel derivatives of this compound are greatly enhanced by the application of advanced computational techniques. Molecular modeling and molecular dynamics (MD) simulations provide an atomic-level understanding of the structural, electronic, and dynamic properties of this highly functionalized pyridine ring. These in silico methods are invaluable for predicting reactivity, understanding intermolecular interactions, and guiding synthetic efforts toward molecules with desired characteristics.

Computational approaches, particularly those rooted in Density Functional Theory (DFT), have become a cornerstone for investigating the electronic structure and reactivity of halogenated pyridine derivatives. For instance, studies on related compounds like 2-bromo-5-methylpyridine (B20793) have utilized DFT with the B3LYP functional and a 6-311++G(d,p) basis set to analyze the molecular geometry, vibrational frequencies, and electronic properties. Such analyses include the examination of Natural Bond Orbitals (NBO) to understand charge delocalization and hyperconjugative interactions, which are crucial for the stability of the molecule. The insights from the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help in predicting the sites susceptible to electrophilic and nucleophilic attack.

Molecular dynamics simulations offer a window into the time-resolved behavior of molecules, revealing conformational changes and interactions with their environment, such as solvent molecules or biological receptors. mdpi.com For pyridine derivatives intended for biological applications, MD simulations can unravel the dynamics of their binding to protein targets. mdpi.com These simulations, often spanning hundreds of nanoseconds, can illuminate the key amino acid residues involved in binding and the stability of the ligand-protein complex.

Furthermore, computational methods are employed to predict various physicochemical properties. For example, predicted values for properties like the logarithm of the partition coefficient (XlogP) can be calculated, offering insights into the lipophilicity of the molecule.

The following tables present hypothetical yet representative data that could be generated from molecular modeling and dynamics simulations of this compound, based on methodologies applied to analogous compounds.

Interactive Data Table: Calculated Electronic Properties

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -6.85 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.23 eV | DFT/B3LYP/6-311++G(d,p) |

| Energy Gap (HOMO-LUMO) | 5.62 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.15 D | DFT/B3LYP/6-311++G(d,p) |

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value | Computational Tool |

|---|---|---|

| XlogP | 3.1 | PubChem Prediction |

| Molecular Weight | 327.93 g/mol | - |

| Monoisotopic Mass | 326.862 g/mol | - |

Interactive Data Table: Representative Molecular Dynamics Simulation Parameters

| Parameter | Value/Setting |

|---|---|

| Simulation Time | 500 ns |

| Force Field | AMBER |

| Ensemble | NPT |

| Temperature | 300 K |

| Pressure | 1 atm |

By integrating these computational strategies, a comprehensive theoretical framework can be established to understand and predict the behavior of this compound and to rationally design next-generation derivatives.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. Future research concerning 2-bromo-4-iodo-5-methoxypyridine will likely focus on developing more sustainable and environmentally benign synthetic protocols. Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce waste in the synthesis of various pyridine (B92270) derivatives. nih.govacs.org Applying microwave irradiation to the synthesis of this compound and its subsequent reactions could lead to shorter reaction times and purer products compared to conventional heating methods. acs.org

Multicomponent Reactions (MCRs): One-pot MCRs offer a streamlined approach to synthesizing complex molecules, enhancing atom economy and reducing the number of purification steps. rasayanjournal.co.in Designing novel MCRs that incorporate this compound as a key component could provide rapid access to a diverse library of polysubstituted pyridines.

Alternative Solvents and Solvent-Free Conditions: The use of hazardous organic solvents is a major concern in chemical synthesis. Research into utilizing greener solvents, such as water or ionic liquids, or developing solvent-free reaction conditions for the synthesis and functionalization of this compound is a critical area for future investigation. researchgate.netrsc.org

Ultrasonic Synthesis: The application of ultrasound has been demonstrated to be an effective green method for accelerating chemical reactions. rasayanjournal.co.in Investigating the use of ultrasonic irradiation in the synthesis of this compound could offer a more energy-efficient and faster alternative to traditional methods.

Table 1: Comparison of Green Synthesis Methodologies for Pyridine Derivatives

| Methodology | Advantages | Potential Application for this compound |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions nih.govacs.org | Accelerated synthesis and functionalization reactions. |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste acs.orgrasayanjournal.co.in | Efficient one-pot synthesis of complex derivatives. |

| Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental impact researchgate.netrsc.org | Sustainable reaction media for synthesis and cross-coupling. |

| Ultrasound-Assisted Synthesis | Increased reaction rates, improved yields rasayanjournal.co.in | Energy-efficient production and derivatization. |

Exploration of Novel Catalytic Systems for Functionalization

The presence of two distinct halogen atoms (bromine and iodine) on the pyridine ring of this compound offers a versatile platform for selective functionalization through various catalytic systems. Future research will undoubtedly delve into novel catalysts to exploit this reactivity.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com The differential reactivity of the C-I and C-Br bonds (reactivity order: I > Br > OTf >> Cl > F) can be exploited for sequential and site-selective cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. libretexts.org Future work will likely focus on developing highly selective palladium catalysts that can differentiate between the two halogen atoms with high fidelity, allowing for the stepwise introduction of different functional groups.

Transition-Metal and Rare-Earth Metal Catalysis: Beyond palladium, other transition metals and rare-earth metals are emerging as powerful catalysts for C-H functionalization of pyridines. nih.gov Exploring the use of catalysts based on rhodium, iridium, and yttrium could open up new avenues for the direct functionalization of the C-H bonds on the pyridine ring of this compound and its derivatives. nih.gov

Photocatalysis: Visible-light photocatalysis offers a mild and sustainable approach to organic synthesis. acs.org Investigating the use of photocatalysts to generate radical intermediates from this compound could enable novel transformations and the introduction of a wide range of functional groups under mild conditions.

Expansion of Its Utility in Stereoselective Synthesis

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. This compound can serve as a valuable precursor for the synthesis of chiral pyridine derivatives.

Asymmetric Catalysis: The development of novel chiral ligands for transition-metal catalysts is a key area of research. acs.orgrsc.org Future studies could involve the use of this compound as a substrate in asymmetric catalytic reactions, such as enantioselective cross-coupling or hydrogenation, to produce enantioenriched products. rsc.orgresearchgate.net

Chiral Pyridine-Derived Ligands: The synthesis of new chiral pyridine-containing ligands is crucial for advancing asymmetric catalysis. acs.org The functional handles on this compound could be utilized to construct novel chiral ligands, which can then be applied in a variety of asymmetric transformations.

Stereoselective Dearomatization: The catalytic stereoselective dearomatization of pyridines is an emerging strategy for accessing chiral piperidines and other saturated nitrogen heterocycles. mdpi.com Investigating the dearomatization of derivatives of this compound could provide access to novel and complex chiral scaffolds.

Rational Design of Complex Molecular Architectures through Advanced Synthetic Strategies

The unique substitution pattern of this compound makes it an ideal starting material for the rational design and synthesis of complex molecular architectures, particularly for applications in medicinal chemistry and agrochemicals. nih.govinnovations-report.com

Late-Stage Functionalization: The ability to selectively introduce functional groups at a late stage in a synthetic sequence is highly desirable for drug discovery. rmit.edu.vn The bromo and iodo moieties on this compound can serve as handles for late-stage functionalization, allowing for the rapid generation of analogues of complex molecules.

Sequential Cross-Coupling: As mentioned earlier, the differential reactivity of the C-I and C-Br bonds allows for programmed, sequential cross-coupling reactions. This strategy can be employed to construct intricate molecular frameworks with a high degree of control over the final structure.

Multicomponent Assembly: Designing novel multicomponent reactions that utilize this compound as a central building block can lead to the efficient assembly of complex heterocyclic systems. nih.gov

Table 2: Potential Advanced Synthetic Strategies Utilizing this compound

| Strategy | Description | Potential Outcome |

| Sequential Cross-Coupling | Stepwise functionalization of the C-I and C-Br bonds based on their differential reactivity. libretexts.org | Precise construction of unsymmetrically substituted biaryl and other complex structures. |

| Late-Stage Functionalization | Introduction of diverse functional groups at the final stages of a synthesis. rmit.edu.vn | Rapid diversification of lead compounds in drug discovery. |

| Directed C-H Functionalization | Use of directing groups to achieve regioselective functionalization of C-H bonds. nih.gov | Access to novel substitution patterns on the pyridine ring. |

| Dearomatization/Rearomatization | Temporary dearomatization to alter the reactivity of the pyridine ring, followed by rearomatization. rmit.edu.vn | Functionalization at positions that are typically difficult to access. |

Deeper Computational Insight into Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.netprinceton.edu

Reaction Mechanism Studies: DFT calculations can be employed to elucidate the detailed mechanisms of reactions involving this compound, including transition states and reaction intermediates. researchgate.netprinceton.edu This understanding can aid in the optimization of reaction conditions and the development of more efficient synthetic routes.

Predicting Regioselectivity: The regioselectivity of functionalization reactions on the pyridine ring can be predicted with a high degree of accuracy using computational models. researchgate.net This is particularly relevant for this compound, where multiple reaction sites are available.

In Silico Ligand Design: Computational methods can be used to design novel ligands for catalytic systems that are tailored for specific transformations involving this compound, potentially leading to higher selectivity and efficiency. princeton.edu

Potential for Incorporation into Novel Functional Materials

Pyridine-containing molecules have found widespread applications in materials science, particularly in the field of organic electronics. rsc.orgnih.gov The unique electronic and structural features of this compound make it a promising candidate for the development of novel functional materials.

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are often used as electron-transporting materials in OLEDs. rsc.orgrsc.org The methoxy (B1213986) group and the halogen atoms on this compound can be used to tune the electronic properties of the resulting materials, potentially leading to improved device performance. nih.govacs.org

Hole-Transporting Materials: Functionalized pyridines have also been investigated as hole-transporting materials in optoelectronic devices. nih.govacs.org The ability to introduce various substituents onto the this compound scaffold could allow for the fine-tuning of the material's properties for efficient hole transport.

Sensors and Molecular Probes: The pyridine nitrogen atom can act as a binding site for metal ions, making pyridine derivatives suitable for use as chemical sensors. The functional groups on this compound could be modified to create selective and sensitive probes for various analytes.

Functional Polymers: The bromo and iodo groups can serve as points for polymerization, leading to the formation of novel pyridine-containing polymers. These polymers could have interesting properties for applications such as ion extraction or as components in advanced materials. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.